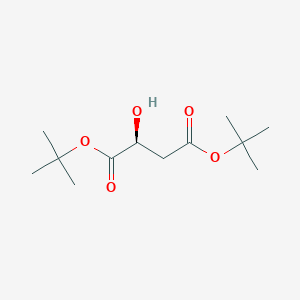
(S)-Di-tert-butyl 2-hydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Di-tert-butyl 2-hydroxysuccinate” is a chemical compound with the CAS Number: 355126-91-9 . It has a molecular weight of 246.3 and its IUPAC name is di-tert-butyl (S)-2-hydroxysuccinate . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m0/s1 . The InChI key is GINKKVHSVSLTAV-QMMMGPOBSA-N . This information can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 246.3 . The compound is usually stored at room temperature .Aplicaciones Científicas De Investigación
Hydroxyl Group Protection
Hydroxyl groups play a critical role in the synthesis of various chemical compounds, and their protection is essential for controlling reactivity. (S)-Di-tert-butyl 2-hydroxysuccinate can potentially serve as a protective agent for hydroxyl groups due to the steric hindrance offered by the tert-butyl groups, which can prevent unwanted side reactions during synthesis processes. This concept is supported by the development of chemical agents such as dimethyl-tert-butylsilyl to protect hydroxyl groups, highlighting the importance of such protecting groups in chemical synthesis. These protective agents must exhibit stability under a range of conditions while being susceptible to removal by specific agents, which is a criterion that this compound could potentially meet (Corey & Venkateswarlu, 1972).
Antioxidant Applications
Antioxidants are crucial in preventing oxidative damage in biological systems and in the stabilization of food products. The structural similarity of this compound to known antioxidants suggests its potential role in enhancing the activity of enzymes involved in detoxifying reactive oxidative species. Research on compounds like 2(3)-tert-Butyl-4-hydroxyanisole (BHA) demonstrates the role of tert-butyl groups in antioxidant activity, indicating that this compound could contribute to protection against carcinogenesis and toxicity by possibly enhancing the activity of protective enzymes such as NAD(P)H:quinone reductase (Benson, Hunkeler, & Talalay, 1980).
Synthesis of RNA
In the field of molecular biology, protecting groups are indispensable for the synthesis of RNA molecules. The use of tert-butyldithiomethyl (DTM) as a novel hydroxyl protecting group cleavable under reductive conditions for protecting 2'-OH during solid-phase RNA synthesis showcases the utility of such groups in facilitating the synthesis of RNA oligonucleotides. Given its structural features, this compound could serve a similar function, indicating its potential application in the synthesis of RNA and related biomolecules (Semenyuk et al., 2006).
Safety and Hazards
The safety information for “(S)-Di-tert-butyl 2-hydroxysuccinate” includes several hazard statements and precautionary statements . The hazard statements include H302 , which indicates that the compound is harmful if swallowed. The precautionary statements include P264, P270, P301+P312, and P330 . These statements advise washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .
Propiedades
IUPAC Name |
ditert-butyl (2S)-2-hydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINKKVHSVSLTAV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


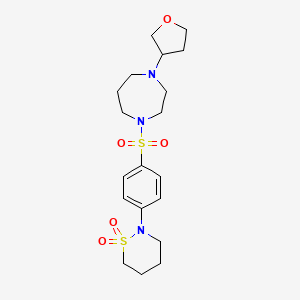
![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)
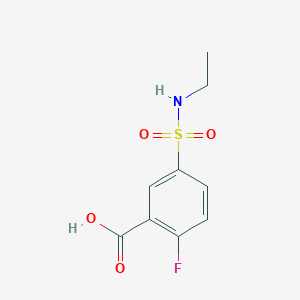
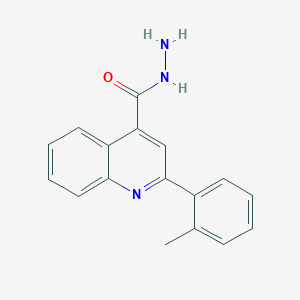

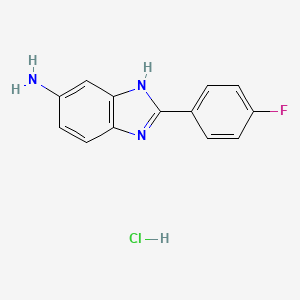

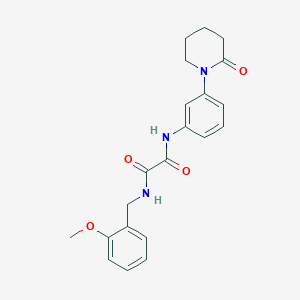
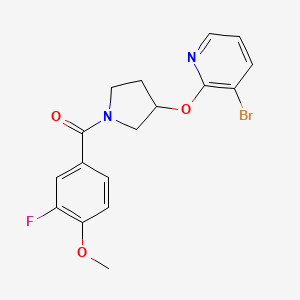
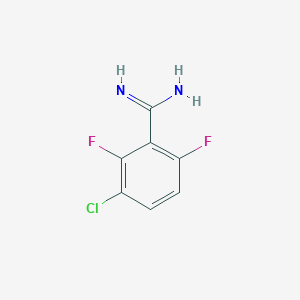


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)